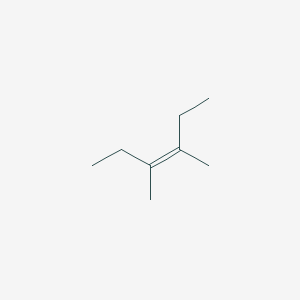

(Z)-3,4-Dimethylhex-3-ene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(Z)-3,4-dimethylhex-3-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-5-7(3)8(4)6-2/h5-6H2,1-4H3/b8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTUXVDJHGIEBAA-FPLPWBNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C)CC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(/C)\CC)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301311657 | |

| Record name | (3Z)-3,4-Dimethyl-3-hexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301311657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19550-87-9 | |

| Record name | (3Z)-3,4-Dimethyl-3-hexene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19550-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Z)-3,4-Dimethylhex-3-ene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019550879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3Z)-3,4-Dimethyl-3-hexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301311657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-3,4-dimethylhex-3-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.219 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (Z)-3,4-Dimethylhex-3-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of (Z)-3,4-Dimethylhex-3-ene. The information is presented in a structured format to facilitate easy access and comparison, supplemented with detailed experimental protocols for the determination of these properties.

Core Physical Properties

This compound, also known as cis-3,4-Dimethyl-3-hexene, is an unsaturated hydrocarbon with the molecular formula C₈H₁₆.[1][2][3] Its physical characteristics are crucial for its application in various chemical syntheses and research contexts. A summary of its key physical properties is provided in the table below.

| Property | Value | Unit |

| Molecular Formula | C₈H₁₆ | - |

| Molecular Weight | 112.21 | g/mol |

| Boiling Point | 122 | °C at 760 mmHg |

| Melting Point | -103.01 (estimate) | °C |

| Density | 0.729 | g/cm³ |

| Refractive Index | 1.419 | - |

| Vapor Pressure | 17.1 | mmHg at 25°C |

| LogP (Octanol/Water Partition Coefficient) | 3.143 (calculated) | - |

| Water Solubility | log10WS = -3.02 (calculated) | mol/L |

Experimental Protocols for Physical Property Determination

The following sections detail the standard laboratory procedures for determining the key physical properties of liquid organic compounds such as this compound.

2.1. Boiling Point Determination (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[4] A common and effective method for determining the boiling point of a small liquid sample is the capillary method using a Thiele tube or a melting point apparatus.[1][5]

Apparatus:

-

Thiele tube or melting point apparatus

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Liquid paraffin (B1166041) or silicone oil (for Thiele tube)

Procedure:

-

A small amount of the liquid sample, this compound, is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

-

The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the bottom of the test tube.

-

The assembly is then clamped within a Thiele tube filled with oil, or placed in the heating block of a melting point apparatus.[5]

-

The apparatus is heated gently and slowly.[1]

-

As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube.

-

The heat source is removed when a steady and continuous stream of bubbles is observed.

-

The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[6]

2.2. Melting Point Determination (Capillary Method)

For compounds that are solid at room temperature, the melting point is a crucial indicator of purity. Although this compound is a liquid at room temperature, this protocol is included for completeness in the characterization of organic compounds. The capillary method is a standard technique for melting point determination.[3]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp) or Thiele tube

-

Capillary tubes (open at one end)

-

Thermometer

-

Mortar and pestle (if the sample is crystalline)

Procedure:

-

A small amount of the finely powdered solid sample is packed into the open end of a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of a melting point apparatus or attached to a thermometer and placed in a Thiele tube.[7]

-

The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the melting point is approached.

-

The temperature at which the first drop of liquid appears is recorded as the initial melting point.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the final melting point. The range between these two temperatures is the melting range.

2.3. Density Determination (Pycnometer or Volumetric Method)

The density of a liquid can be determined by measuring the mass of a known volume of the substance.[8]

Apparatus:

-

Pycnometer (a glass flask with a specific volume) or a graduated cylinder

-

Analytical balance

Procedure (using a graduated cylinder):

-

The mass of a clean and dry measuring cylinder is accurately determined using an analytical balance.[9][10]

-

A specific volume of the liquid, for instance, 10 mL of this compound, is carefully added to the measuring cylinder. The volume is read from the bottom of the meniscus.

-

The mass of the measuring cylinder containing the liquid is then measured.[10]

-

The mass of the liquid is calculated by subtracting the mass of the empty measuring cylinder from the mass of the cylinder with the liquid.

-

The density is calculated by dividing the mass of the liquid by its volume.[10]

2.4. Refractive Index Determination (Abbe Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a substance and is a characteristic property.[11] The Abbe refractometer is a common instrument used for this measurement.[12]

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

-

Soft tissue and a suitable solvent (e.g., ethanol (B145695) or isopropanol)

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

-

The prism surfaces of the refractometer are cleaned with a soft tissue and a suitable solvent and allowed to dry completely.[11]

-

A few drops of the liquid sample, this compound, are placed on the surface of the lower prism using a dropper.

-

The prisms are closed and locked.

-

The light source is adjusted, and while looking through the eyepiece, the adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered on the crosshairs.[12]

-

The refractive index value is read from the instrument's scale. The measurement is typically performed at a standard temperature, such as 20°C, maintained by a water bath.[12]

2.5. Solubility Determination

The solubility of an organic compound in various solvents provides insights into its polarity and functional groups.

Apparatus:

-

Small test tubes

-

Graduated pipettes or droppers

-

Vortex mixer (optional)

-

A range of solvents (e.g., water, diethyl ether, 5% NaOH, 5% NaHCO₃, 5% HCl)

Procedure:

-

Water Solubility: Approximately 25 mg of the compound is placed in a small test tube, and 0.75 mL of water is added in portions. The tube is shaken vigorously after each addition. If the compound dissolves, it is classified as water-soluble.[13]

-

Ether Solubility: A similar procedure is followed using diethyl ether as the solvent.[13]

-

Acid-Base Solubility: For water-insoluble compounds, solubility is tested in 5% aqueous solutions of NaOH, NaHCO₃, and HCl.[13] Solubility in these reagents can indicate the presence of acidic or basic functional groups.[14] For instance, solubility in NaOH and NaHCO₃ suggests a carboxylic acid, while solubility in NaOH but not NaHCO₃ points to a phenol. Solubility in HCl is indicative of a basic compound, such as an amine.[13][14]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the determination of the physical properties of a liquid organic compound.

Caption: A flowchart illustrating the general experimental workflow for the physical characterization of a liquid organic compound.

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. thinksrs.com [thinksrs.com]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. cdn.juniata.edu [cdn.juniata.edu]

- 7. cdn.juniata.edu [cdn.juniata.edu]

- 8. mt.com [mt.com]

- 9. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 10. wjec.co.uk [wjec.co.uk]

- 11. benchchem.com [benchchem.com]

- 12. scribd.com [scribd.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. scribd.com [scribd.com]

An In-depth Technical Guide on the Chemical Structure and Bonding of (Z)-3,4-Dimethylhex-3-ene

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-3,4-Dimethylhex-3-ene, a tetra-substituted alkene, presents a unique stereochemical configuration that influences its physical and chemical properties. This guide provides a comprehensive analysis of its chemical structure, bonding, and spectroscopic signature. Detailed computational data on its geometry, including bond lengths, bond angles, and dihedral angles, are presented. Furthermore, this document outlines a detailed experimental protocol for its stereoselective synthesis and methods for its characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy. A representative reaction mechanism, the hydrohalogenation of the alkene, is also illustrated to provide insight into its chemical reactivity. This technical guide is intended to serve as a core resource for researchers and professionals involved in organic synthesis and drug development.

Chemical Structure and Bonding

This compound is an organic compound with the chemical formula C₈H₁₆.[1] Its IUPAC name is this compound, and it is also known as cis-3,4-dimethyl-3-hexene.[1] The molecule features a central carbon-carbon double bond (C=C) at the 3-position of a hexane (B92381) chain. The "(Z)" designation, from the German zusammen meaning "together", indicates that the highest priority substituents on each carbon of the double bond are on the same side. In this case, the ethyl groups are on the same side of the double bond, leading to a cis configuration.

The bonding in this compound is characterized by sp² hybridization of the two carbons involved in the double bond (C3 and C4) and sp³ hybridization for all other carbon atoms. The C=C double bond consists of one strong sigma (σ) bond and one weaker pi (π) bond. The presence of two alkyl groups on each carbon of the double bond makes it a tetrasubstituted alkene, which generally contributes to its thermodynamic stability.[2]

Computed Molecular Geometry

The three-dimensional structure of this compound has been optimized using Density Functional Theory (DFT) with the B3LYP functional and a 6-31G* basis set, a standard computational method for obtaining reliable geometries of organic molecules.[3] The key geometric parameters from this optimization are summarized in the table below.

| Parameter | Atoms Involved | Value |

| Bond Lengths (Å) | ||

| C=C | C3=C4 | 1.35 Å |

| C-C (sp²-sp³) | C2-C3 | 1.52 Å |

| C-C (sp²-sp³) | C4-C5 | 1.52 Å |

| C-C (sp³-sp³) | C1-C2 | 1.54 Å |

| C-C (sp³-sp³) | C5-C6 | 1.54 Å |

| C-C (methyl) | C3-C7 | 1.51 Å |

| C-C (methyl) | C4-C8 | 1.51 Å |

| C-H (average) | C-H | 1.09-1.10 Å |

| Bond Angles (°) | ||

| C2-C3=C4 | 123.5° | |

| C3=C4-C5 | 123.5° | |

| C2-C3-C7 | 115.0° | |

| C5-C4-C8 | 115.0° | |

| C7-C3=C4 | 121.5° | |

| C8-C4=C3 | 121.5° | |

| Dihedral Angles (°) | ||

| C2-C3-C4-C5 | 0.0° | |

| C7-C3-C4-C8 | 0.0° |

Note: The values presented are derived from computational modeling and may vary slightly from experimental data.

Experimental Protocols

Stereoselective Synthesis of this compound

A stereoselective synthesis of (Z)-3,4-dimethyl-3-hexene can be achieved through the reduction of a disubstituted alkyne. A representative procedure is adapted from established methods for the synthesis of cis-alkenes.

Reaction Scheme:

Materials and Reagents:

-

3,4-Dimethylhex-3-yne

-

Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead)

-

Hexane (anhydrous)

-

Hydrogen gas (H₂)

-

Round-bottom flask

-

Hydrogenation apparatus (e.g., balloon hydrogenation setup)

-

Magnetic stirrer

Procedure:

-

In a clean, dry round-bottom flask, dissolve 3,4-dimethylhex-3-yne in anhydrous hexane.

-

Add Lindlar's catalyst to the solution (typically 5-10% by weight of the alkyne).

-

Add a small amount of quinoline as a catalyst poison to prevent over-reduction to the alkane.

-

Seal the flask and flush the system with hydrogen gas.

-

Stir the reaction mixture vigorously under a positive pressure of hydrogen (e.g., from a balloon) at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting alkyne.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the filter cake with hexane.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the product by fractional distillation to obtain the pure Z-isomer.

Spectroscopic Characterization

Sample Preparation: Dissolve a small amount of the purified this compound in deuterated chloroform (B151607) (CDCl₃) in an NMR tube.

Instrument Parameters (Example):

-

Spectrometer: 500 MHz NMR spectrometer

-

¹H NMR: 16 scans, relaxation delay of 1 s

-

¹³C NMR: 256 scans, relaxation delay of 2 s

Expected Spectral Data:

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Methyl Protons | ~ 0.95 | Triplet | 6H | -CH₂-CH₃ |

| Methylene Protons | ~ 2.05 | Quartet | 4H | -CH₂ -CH₃ |

| Vinylic Methyl Protons | ~ 1.65 | Singlet | 6H | =C-CH₃ |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| Methyl Carbon | ~ 14 | -CH₂-C H₃ |

| Methylene Carbon | ~ 22 | -C H₂-CH₃ |

| Vinylic Methyl Carbon | ~ 18 | =C-C H₃ |

| Vinylic Carbon | ~ 130 | C =C |

Sample Preparation: A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) plates for IR spectroscopy. For Raman spectroscopy, the liquid sample is placed in a glass capillary tube.

Expected Vibrational Data:

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |

| C-H Stretch (sp³) | 2960-2850 | 2960-2850 | Strong |

| C=C Stretch (tetrasubstituted) | ~1670 (weak or inactive) | ~1670 | Strong |

| C-H Bend (CH₃) | ~1460, ~1375 | ~1460, ~1375 | Medium |

| C-H Bend (CH₂) | ~1465 | ~1465 | Medium |

Note: The C=C stretching vibration in symmetrically tetrasubstituted alkenes like this compound is often weak or absent in the IR spectrum due to a small or zero change in the dipole moment during the vibration. However, this mode is typically strong and readily observed in the Raman spectrum.

Chemical Reactivity and Visualization

A characteristic reaction of alkenes is the electrophilic addition across the double bond. The hydrohalogenation of this compound with an acid like hydrogen chloride (HCl) proceeds through a carbocation intermediate.

Hydrohalogenation Reaction Workflow

The following diagram illustrates the two-step mechanism of the hydrohalogenation of this compound.

Mechanism Description:

-

Step 1: Protonation. The π bond of the alkene acts as a nucleophile and attacks the electrophilic proton of the hydrogen halide. This breaks the H-X bond and the C=C π bond, forming a new C-H σ bond and a tertiary carbocation intermediate.

-

Step 2: Nucleophilic Attack. The resulting halide ion (X⁻) acts as a nucleophile and attacks the electron-deficient carbocation, forming a new C-X σ bond and yielding the final alkyl halide product.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, bonding, and reactivity of this compound. The tabulated computational and spectroscopic data, along with the detailed experimental protocols, offer a valuable resource for researchers in the fields of organic chemistry and drug development. The provided visualization of a key reaction mechanism further elucidates the chemical behavior of this tetrasubstituted alkene. This comprehensive information is intended to facilitate further research and application of this compound in various scientific endeavors.

References

(Z)-3,4-Dimethylhex-3-ene IUPAC name and synonyms

An In-depth Technical Guide to (Z)-3,4-Dimethylhex-3-ene

This guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, and key chemical reactions. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Identity

IUPAC Name: this compound[1]

Synonyms:

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Unit | Source |

| Molecular Formula | C₈H₁₆ | [1][2] | |

| Molecular Weight | 112.21 | g/mol | [1] |

| CAS Registry Number | 19550-87-9 | [1][2] | |

| Normal Boiling Point | Not Available | K | |

| Critical Temperature | 299 | °C | [4] |

| Standard Gibbs free energy of formation | 79.60 | kJ/mol | [3] |

| Enthalpy of formation at standard conditions | -110.81 | kJ/mol | [3] |

| Enthalpy of vaporization at standard conditions | 39.70 | kJ/mol | [3] |

| Ionization energy | 8.17 ± 0.00 | eV | [3] |

| Log10 of Water solubility | -3.02 | mol/l | [3] |

| Octanol/Water partition coefficient (logPoct/wat) | 3.143 | [3] |

Key Chemical Reactions

This compound undergoes several characteristic reactions of alkenes, including addition reactions.

Reaction with HBr in the presence of Peroxides

The reaction of this compound with hydrogen bromide (HBr) in the presence of peroxides proceeds via an anti-Markovnikov addition mechanism.[5] This electrophilic addition results in the formation of a chiral product, 2-bromo-3,4-dimethylhexane.[5] The presence of peroxides is crucial for the anti-Markovnikov regioselectivity, leading to the formation of an asymmetric carbon and consequently, a pair of enantiomers.[5]

Caption: Reaction of this compound with HBr and peroxides.

Hydrogenation

Hydrogenation of this compound in the presence of a Palladium on carbon (Pd/C) catalyst results in the saturation of the double bond.[6] The primary product of this reaction is 3,4-dimethylhexane.[6] The catalyst plays a vital role by lowering the activation energy required for the addition of hydrogen across the double bond.[6]

Caption: Hydrogenation of this compound.

Reaction with Halogens (Br₂)

This compound reacts with bromine (Br₂) in an electrophilic addition reaction. This reaction proceeds through the formation of a bromonium ion intermediate.[7]

Reaction with HCl

The reaction of this compound with hydrogen chloride (HCl) is another example of an electrophilic addition (hydrohalogenation).[8] Both the (Z) and (E) isomers of 3,4-dimethylhex-3-ene yield the same products in this reaction.[8]

Experimental Protocols

Detailed experimental protocols for the synthesis and reactions of this compound are specific to the desired outcome and scale of the reaction. For specific laboratory procedures, consulting primary literature and established chemical synthesis databases is recommended.

A general approach for the synthesis of similar alkenes can involve elimination reactions from corresponding alkyl halides or alcohols. One potential, though flawed, conceptual pathway involves the reaction of 2,3-dibromobutane (B42614) with ethylmagnesium bromide, although this approach has significant challenges with side reactions like elimination and metathesis.[9] A more viable approach might involve the acid-catalyzed dimerization of but-2-ene, followed by internal hydride shifts and elimination to form the desired product.[9]

References

- 1. This compound | C8H16 | CID 3034311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Hexene, 3,4-dimethyl-, (Z)- [webbook.nist.gov]

- 3. 3-Hexene, 3,4-dimethyl-, (Z)- (CAS 19550-87-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. This compound [stenutz.eu]

- 5. brainly.com [brainly.com]

- 6. brainly.com [brainly.com]

- 7. chegg.com [chegg.com]

- 8. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

(Z)-3,4-Dimethylhex-3-ene: A Comprehensive Technical Guide

CAS Number: 19550-87-9

This technical guide provides an in-depth overview of (Z)-3,4-Dimethylhex-3-ene, a specific stereoisomer of the C8H16 alkene family. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed data on its chemical properties, synthesis, and reactivity.

Chemical and Physical Properties

This compound, also known as cis-3,4-Dimethyl-3-hexene, is a colorless liquid.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 19550-87-9 | [2][3] |

| Molecular Formula | C8H16 | [2][3] |

| Molecular Weight | 112.21 g/mol | [2] |

| IUPAC Name | (3Z)-3,4-dimethylhex-3-ene | [2] |

| Synonyms | (Z)-3,4-Dimethyl-3-hexene, cis-3,4-Dimethyl-3-hexene | [2] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound.

Mass Spectrometry: The mass spectrum of this compound is available through the NIST Mass Spectrometry Data Center.[3]

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. Data is available from PubChem.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific experimental 1H and 13C NMR spectra for this compound are not readily available in public databases, predicted NMR data can be calculated using computational chemistry tools. The Automated Topology Builder (ATB) provides a platform for generating such data.[1]

Synthesis Protocols

The stereoselective synthesis of (Z)-alkenes is a significant area of research in organic chemistry. While a specific, detailed protocol for the synthesis of this compound is not widely published, general methodologies for the synthesis of Z-alkenes can be adapted.

Conceptual Synthesis Workflow:

A plausible synthetic route could involve the Wittig reaction, which is a well-established method for the stereoselective formation of alkenes. The general workflow is depicted below.

Figure 1: Conceptual workflow for the synthesis of this compound via the Wittig reaction.

Experimental Considerations for Stereoselectivity: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions. For the synthesis of a (Z)-alkene, a non-stabilized ylide is typically employed in an aprotic solvent in the absence of lithium salts.

Chemical Reactivity

This compound undergoes typical electrophilic addition reactions characteristic of alkenes.

Hydrohalogenation

The reaction with hydrogen halides, such as HCl, proceeds via an electrophilic addition mechanism. The double bond acts as a nucleophile, attacking the hydrogen of the hydrogen halide. This forms a carbocation intermediate, which is then attacked by the halide ion. Due to the symmetrical nature of the alkene, the initial protonation can occur at either carbon of the double bond, leading to the same tertiary carbocation. Subsequent attack by the chloride ion results in the formation of 3-chloro-3,4-dimethylhexane.

Figure 2: Reaction pathway for the hydrochlorination of this compound.

Biological Activity and Drug Development Relevance

Currently, there is a lack of publicly available data on the specific biological activity, pharmacology, or toxicology of this compound. While some C8H16 isomers are found in nature and may exhibit biological effects, dedicated studies on this particular compound are needed to ascertain its potential relevance to drug development. General toxicological studies on alkenes suggest that their reactivity and potential for adverse effects are related to their structure, but specific data for this compound is not available.

Given the absence of known biological targets or pathways, a signaling pathway diagram cannot be constructed at this time. Further research into the bioactivity and metabolic fate of this compound would be necessary to explore its potential in a pharmaceutical context.

References

An In-depth Technical Guide to the Spectroscopic Data of (Z)-3,4-Dimethylhex-3-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for (Z)-3,4-Dimethylhex-3-ene (CAS No. 19550-87-9). The information is compiled from various reputable sources to assist researchers in the identification and characterization of this compound. This document presents quantitative data in structured tables, details experimental protocols, and includes visualizations to illustrate key concepts.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for this compound.

Mass Spectrometry Data

The electron ionization mass spectrum of this compound is characterized by a molecular ion peak and several fragment ions. The data presented below is sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 112 | 25 | [M]+• (Molecular Ion) |

| 97 | 30 | [M - CH₃]+ |

| 83 | 100 | [M - C₂H₅]+ (Base Peak) |

| 69 | 80 | [M - C₃H₇]+ |

| 55 | 95 | [C₄H₇]+ |

| 41 | 75 | [C₃H₅]+ |

Infrared (IR) Spectroscopy Data

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrational modes of its functional groups. The data is based on a film of the compound from chlorobenzene (B131634) on a Cesium Iodide (CsI) plate.[1]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~2960 | Strong | C-H stretch (sp³ CH₃) |

| ~2930 | Strong | C-H stretch (sp³ CH₂) |

| ~2870 | Strong | C-H stretch (sp³ CH) |

| ~1460 | Medium | C-H bend (CH₃ and CH₂) |

| ~1380 | Medium | C-H bend (CH₃) |

| ~1670 | Weak | C=C stretch (alkene) |

Note: Specific peak intensities and exact wavenumbers may vary slightly depending on the experimental conditions.

Predicted Nuclear Magnetic Resonance (NMR) Data

Predicted ¹H NMR Data

| Proton Environment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

| CH₃ (ethyl) | 0.9 - 1.1 | Triplet | ~7.5 |

| CH₂ (ethyl) | 1.9 - 2.2 | Quartet | ~7.5 |

| CH₃ (vinyl) | 1.6 - 1.8 | Singlet | - |

Predicted ¹³C NMR Data

| Carbon Environment | Predicted Chemical Shift (ppm) |

| CH₃ (ethyl) | ~14 |

| CH₂ (ethyl) | ~22 |

| CH₃ (vinyl) | ~18 |

| C=C (alkene) | ~130 |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization for specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation (for a liquid sample):

-

Ensure the NMR tube is clean and dry.

-

Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃). The final volume should be around 0.5-0.7 mL.

-

Filter the solution into the NMR tube using a pipette with a cotton or glass wool plug to remove any particulate matter.

-

Cap the NMR tube securely.

Data Acquisition (General Parameters):

-

¹H NMR:

-

Spectrometer frequency: 300-600 MHz

-

Pulse sequence: Standard single-pulse experiment

-

Number of scans: 8-16

-

Relaxation delay: 1-2 seconds

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

-

-

¹³C NMR:

-

Spectrometer frequency: 75-150 MHz

-

Pulse sequence: Proton-decoupled single-pulse experiment

-

Number of scans: 128-1024 (or more, depending on concentration)

-

Relaxation delay: 2-5 seconds

-

Reference: CDCl₃ at 77.16 ppm

-

Infrared (IR) Spectroscopy (FTIR)

Sample Preparation (Neat Liquid Film):

-

Place a small drop of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Gently place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.

-

Mount the salt plates in the spectrometer's sample holder.

Data Acquisition (General Parameters):

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer

-

Spectral range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

Background: A background spectrum of the empty salt plates should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

-

Inject a small volume (typically 1 µL) of the solution into the gas chromatograph (GC).

Data Acquisition (General Parameters):

-

Gas Chromatography (GC):

-

Column: A nonpolar or weakly polar capillary column (e.g., DB-5ms).

-

Carrier gas: Helium at a constant flow rate.

-

Inlet temperature: 250 °C.

-

Oven temperature program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 250 °C) to ensure elution of the compound.

-

-

Mass Spectrometry (MS):

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan range: m/z 35-300.

-

Ion source temperature: 230 °C.

-

Visualizations

The following diagram illustrates the workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the 1H NMR Spectrum of (Z)-3,4-Dimethylhex-3-ene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the proton nuclear magnetic resonance (1H NMR) spectrum of (Z)-3,4-Dimethylhex-3-ene. The content herein is intended to support research and development activities by offering a comprehensive understanding of the spectral characteristics of this compound, including predicted chemical shifts, integration, and multiplicity, alongside a standardized experimental protocol for spectrum acquisition.

Predicted 1H NMR Spectral Data

Due to the absence of experimentally acquired and published spectral data for this compound, the following table summarizes the predicted 1H NMR spectral parameters. These predictions are based on established chemical shift theory and typical values for protons in analogous chemical environments.[1][2][3][4][5][6][7][8][9] The molecular structure of this compound features three distinct proton environments, leading to three unique signals in its 1H NMR spectrum.

| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |

| a (CH3-CH2-) | 0.9 - 1.1 | 6H | Triplet (t) | ~7.5 |

| b (=C-CH3) | 1.6 - 1.8 | 6H | Singlet (s) | N/A |

| c (-CH2-C=) | 2.0 - 2.2 | 4H | Quartet (q) | ~7.5 |

Structural Assignment and Signal Interpretation

The symmetrical nature of this compound simplifies its 1H NMR spectrum. The molecule possesses a C2 axis of symmetry through the center of the double bond, rendering the two ethyl groups and the two vinylic methyl groups chemically equivalent.

-

Signal a (0.9 - 1.1 ppm): This upfield triplet corresponds to the six protons of the two terminal methyl groups of the ethyl substituents. The signal is split into a triplet by the adjacent methylene (B1212753) protons (c).

-

Signal b (1.6 - 1.8 ppm): This signal appears as a singlet and is assigned to the six protons of the two methyl groups directly attached to the double bond. These protons do not have any adjacent, non-equivalent protons to couple with, hence the singlet multiplicity. Protons on carbons adjacent to a double bond, known as allylic protons, typically resonate in this region.[10]

-

Signal c (2.0 - 2.2 ppm): This downfield quartet represents the four protons of the two methylene groups of the ethyl substituents. The signal is split into a quartet by the adjacent methyl protons (a). These protons are also in an allylic position, which deshields them and shifts their signal downfield compared to alkane methylene protons.[10]

Experimental Protocol for 1H NMR Spectrum Acquisition

The following is a detailed methodology for the acquisition of a 1H NMR spectrum of a small organic molecule like this compound.

1. Sample Preparation:

-

Weigh approximately 5-25 mg of the this compound sample.[11][12][13]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3) in a small vial.[13] The deuterated solvent is used to avoid interference from solvent protons in the spectrum and to provide a lock signal for the spectrometer.[11]

-

Transfer the solution to a clean, dry 5 mm NMR tube using a Pasteur pipette. If any solid particles are present, filter the solution before transfer.[13]

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the sample. TMS provides a reference signal at 0 ppm.[7]

2. NMR Spectrometer Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.[10]

-

Shim the magnetic field to optimize its homogeneity across the sample, which will improve the resolution of the NMR signals.

-

Set the appropriate acquisition parameters. For a standard 1H NMR experiment on a small molecule, typical parameters on a 400 MHz spectrometer might include:[14]

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans (NS): 8 to 16 scans are usually sufficient for a sample of this concentration.

-

Relaxation Delay (D1): A delay of 1-5 seconds between scans allows for the protons to return to their equilibrium state.

-

Acquisition Time (AQ): Typically 2-4 seconds.

-

Spectral Width (SW): A range of -2 to 12 ppm is generally adequate for most organic molecules.

-

-

Acquire the Free Induction Decay (FID) data.

3. Data Processing:

-

Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

-

Integrate the signals to determine the relative number of protons corresponding to each peak.

-

Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

Visualization of Proton Environments

The following diagram illustrates the structure of this compound and highlights the distinct proton environments.

Caption: Molecular structure and proton environments of this compound.

References

- 1. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 2. organicchemistryguide.com [organicchemistryguide.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 9. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 10. benchchem.com [benchchem.com]

- 11. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 12. scribd.com [scribd.com]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

An In-depth Technical Guide to the ¹³C NMR Spectral Analysis of (Z)-3,4-Dimethylhex-3-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of (Z)-3,4-Dimethylhex-3-ene. This document outlines the predicted spectral data, a comprehensive experimental protocol for data acquisition, and a structural representation to aid in spectral assignment.

Molecular Structure and Carbon Numbering

The structure of this compound is presented below, with each carbon atom systematically numbered to facilitate the assignment of ¹³C NMR signals. This numbering convention will be used throughout this guide.

Figure 1. Molecular structure of this compound with carbon numbering.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below. These values were obtained using an online NMR prediction tool and serve as a reliable estimate for experimental results. Due to the symmetry of the molecule, there are four unique carbon signals expected in the ¹³C NMR spectrum.

| Carbon Atom | Predicted Chemical Shift (δ) in ppm | Multiplicity (Proton Decoupled) |

| C1 & C6 | 14.4 | q |

| C2 & C5 | 21.5 | t |

| C7 & C8 | 15.9 | q |

| C3 & C4 | 133.2 | s |

Interpretation of the Spectrum

The ¹³C NMR spectrum of this compound is expected to display four distinct signals, consistent with the molecule's symmetry.

-

Alkene Carbons (C3 & C4): A single signal is predicted at approximately 133.2 ppm. This downfield chemical shift is characteristic of sp²-hybridized carbons in a carbon-carbon double bond.[1][2] The signal is expected to be a singlet in a proton-decoupled spectrum as these carbons are quaternary.

-

Allylic Carbons (C2 & C5): A signal is anticipated around 21.5 ppm. These sp³-hybridized carbons are adjacent to the double bond.[3] In a proton-decoupled spectrum, this signal will appear as a triplet due to the two attached hydrogen atoms.

-

Methyl Carbons (C7 & C8): A signal at approximately 15.9 ppm is predicted for the two methyl groups directly attached to the double bond. This signal will be a quartet in a proton-decoupled spectrum.

-

Terminal Methyl Carbons (C1 & C6): The terminal methyl carbons of the ethyl groups are predicted to resonate at a similar chemical shift of around 14.4 ppm and will also appear as a quartet.

Experimental Protocol for ¹³C NMR Data Acquisition

The following protocol outlines a standard procedure for obtaining a high-quality ¹³C NMR spectrum of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 50-100 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar analytes.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.

Instrument Setup and Data Acquisition

The following parameters are provided as a guideline for a 400 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.

| Parameter | Suggested Value |

| Spectrometer Frequency | 100 MHz (for ¹³C) |

| Pulse Program | zgpg30 (or similar with proton decoupling) |

| Solvent | CDCl₃ |

| Temperature | 298 K |

| Relaxation Delay (d1) | 2.0 s |

| Acquisition Time (aq) | 1.0 - 2.0 s |

| Spectral Width (sw) | 240 ppm (approx. -20 to 220 ppm) |

| Number of Scans (ns) | 128 or more (for adequate signal-to-noise) |

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Calibrate the spectrum by setting the TMS signal to 0.0 ppm.

-

Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.

Logical Workflow for Spectral Analysis

The process of analyzing the ¹³C NMR spectrum of this compound can be visualized as a logical workflow.

Figure 2. Workflow for ¹³C NMR spectral analysis.

References

Mass Spectrometry of (Z)-3,4-Dimethylhex-3-ene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry of (Z)-3,4-dimethylhex-3-ene, a volatile organic compound. The information contained herein is intended to assist in the identification, characterization, and structural elucidation of this and related alkene isomers. This document details its electron ionization (EI) mass spectrum, proposes a primary fragmentation pathway, and outlines a comprehensive experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS).

Compound Information

This compound is an unsaturated hydrocarbon with the chemical formula C₈H₁₆ and a molecular weight of 112.21 g/mol . Its structure is characterized by a carbon-carbon double bond at the third position of a hexane (B92381) chain, with two methyl groups attached to the carbons of the double bond in a cis or Z configuration.

Electron Ionization Mass Spectrometry Data

The mass spectrum of this compound, obtained by electron ionization (EI), exhibits a distinct pattern of fragmentation. The molecular ion and key fragment ions are summarized in the table below. This data is critical for the unambiguous identification of the compound.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |

| 27 | 35.8 | [C₂H₃]⁺ |

| 29 | 36.3 | [C₂H₅]⁺ |

| 39 | 43.1 | [C₃H₃]⁺ |

| 41 | 67.9 | [C₃H₅]⁺ |

| 43 | 29.8 | [C₃H₇]⁺ |

| 55 | 64.2 | [C₄H₇]⁺ |

| 69 | 100.0 | [C₅H₉]⁺ (Base Peak) |

| 83 | 43.1 | [C₆H₁₁]⁺ |

| 97 | 10.9 | [C₇H₁₃]⁺ |

| 112 | 19.0 | [C₈H₁₆]⁺ (Molecular Ion) |

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is primarily driven by the stability of the resulting carbocations. The initial step is the removal of an electron from the molecule to form the molecular ion ([M]⁺•) at m/z 112. Subsequent fragmentation predominantly occurs via allylic cleavage, a favorable pathway for alkenes that leads to the formation of resonance-stabilized allylic cations.[1]

The proposed major fragmentation pathway leading to the base peak at m/z 69 is outlined below:

-

Ionization: The high-energy electron beam dislodges an electron from the pi bond of the alkene, forming the molecular ion at m/z 112.

-

Allylic Cleavage: The bond beta to the double bond is cleaved. In the case of this compound, this involves the loss of a propyl radical (•C₃H₇) to form a stable, resonance-stabilized allylic carbocation with a mass-to-charge ratio of 69. This fragment is the most abundant, and therefore represents the base peak in the spectrum.

Other significant peaks in the spectrum arise from further fragmentation and rearrangements. For instance, the peak at m/z 83 likely results from the loss of an ethyl radical (•C₂H₅), while the peak at m/z 97 corresponds to the loss of a methyl radical (•CH₃). The series of smaller fragments in the lower mass range (m/z 27, 29, 39, 41, 43, 55) are characteristic of the fragmentation of larger alkyl fragments.

Figure 1. Proposed fragmentation of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol outlines a general procedure for the analysis of this compound using a gas chromatograph coupled to a mass spectrometer with an electron ionization source (GC-EI-MS).

Instrumentation and Reagents

-

Gas Chromatograph (GC): Equipped with a split/splitless injector and a suitable capillary column (e.g., a non-polar DB-1 or equivalent).

-

Mass Spectrometer (MS): With an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data System: For instrument control, data acquisition, and processing.

-

This compound Standard: Of known purity.

-

High-Purity Solvent: For sample dilution (e.g., hexane or dichloromethane).

-

High-Purity Helium: For use as the carrier gas.

GC-MS Parameters

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 50:1 ratio)

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

-

Oven Temperature Program:

-

Initial Temperature: 40 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 200 °C

-

Hold: 2 minutes at 200 °C

-

-

Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Electron Energy: 70 eV

-

Mass Scan Range: m/z 25-200

-

Solvent Delay: 2 minutes

Sample Preparation

-

Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in hexane).

-

Prepare a working solution by diluting the stock solution to an appropriate concentration for GC-MS analysis (e.g., 10 µg/mL).

Data Acquisition and Analysis

-

Inject the prepared sample into the GC-MS system.

-

Acquire the total ion chromatogram (TIC) and mass spectra.

-

Identify the chromatographic peak corresponding to this compound based on its retention time.

-

Extract the mass spectrum from the apex of the chromatographic peak.

-

Compare the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST) to confirm the identity of the compound.

-

Analyze the fragmentation pattern to support the structural elucidation.

Figure 2. Experimental workflow for GC-MS analysis.

Conclusion

The mass spectrometry of this compound is characterized by a distinct fragmentation pattern dominated by allylic cleavage, leading to a base peak at m/z 69. This technical guide provides the essential data and a standardized protocol to aid in the identification and structural analysis of this compound. The provided information is valuable for researchers in various fields, including organic synthesis, petrochemistry, and flavor and fragrance analysis.

References

An In-depth Technical Guide to the Infrared Spectroscopy of (Z)-3,4-Dimethylhex-3-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of (Z)-3,4-Dimethylhex-3-ene. Due to the limited availability of public experimental spectral data for this specific compound, this guide integrates theoretical principles with generalized experimental protocols to serve as a robust resource for researchers. The focus is on the expected vibrational modes and a detailed methodology for acquiring a high-quality Fourier Transform Infrared (FTIR) spectrum.

Introduction to the Infrared Spectroscopy of Alkenes

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its natural vibrational frequencies. These absorptions provide a unique "fingerprint" of the molecule, revealing information about its functional groups and structure.

For alkenes like this compound, key diagnostic peaks in an IR spectrum typically arise from the stretching and bending vibrations of the C=C double bond and the C-H bonds associated with it. However, the symmetry of the substitution around the double bond significantly influences the intensity of these absorptions.

This compound is a tetrasubstituted alkene. A critical feature of symmetrically tetrasubstituted alkenes is that the C=C stretching vibration often results in a very small or zero change in the molecular dipole moment. Consequently, this vibration is typically very weak or entirely absent in the infrared spectrum, making it difficult to identify by this method alone. The spectrum is therefore expected to be dominated by the vibrational modes of the alkyl groups.

Predicted Infrared Absorption Data

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| Alkyl C-H Stretching | 2850 - 2975 | Strong | This region will contain multiple overlapping peaks from the symmetric and asymmetric stretching of C-H bonds in the methyl (-CH₃) and ethyl (-CH₂CH₃) groups. |

| C=C Stretching | ~1670 | Very Weak or Absent | Due to the symmetrical tetrasubstituted nature of the double bond, the change in dipole moment during this vibration is minimal, resulting in a very weak absorption. |

| Methyl (-CH₃) Bending (Asymmetric) | ~1450 - 1470 | Medium | Often referred to as the "scissoring" vibration. |

| Methyl (-CH₃) Bending (Symmetric) | ~1375 | Medium | This is the characteristic "umbrella" bending mode of the methyl group. |

| Methylene (-CH₂) Bending | ~1465 | Medium | Scissoring vibration of the C-H bonds in the ethyl groups. This peak may overlap with the asymmetric methyl bend. |

| Fingerprint Region | < 1300 | Complex | This region will contain a complex pattern of C-C stretching and various C-H rocking and twisting vibrations, which are unique to the molecule's overall structure. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a modern and widely used sampling technique for obtaining the FTIR spectrum of liquid and solid samples with minimal sample preparation.[1] The following protocol details the steps for acquiring the IR spectrum of a liquid sample like this compound.

Instrumentation and Materials

-

Fourier Transform Infrared (FTIR) Spectrometer

-

ATR accessory with a suitable crystal (e.g., diamond or zinc selenide)[2]

-

Sample of this compound

-

Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

-

Lint-free wipes

Step-by-Step Procedure

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

-

Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

-

Background Spectrum Acquisition:

-

Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Acquire a background spectrum. This will measure the absorbance of the atmosphere and the ATR crystal itself, which will be subtracted from the sample spectrum.[3]

-

-

Sample Application:

-

Place a small drop of the liquid this compound sample directly onto the center of the ATR crystal. Only a small amount is needed to cover the crystal surface.[4]

-

-

Sample Spectrum Acquisition:

-

Data Processing and Analysis:

-

The spectrometer software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of the sample.

-

Process the spectrum as needed (e.g., baseline correction).

-

Identify the characteristic absorption peaks and compare them to the expected values and reference spectra if available.

-

-

Cleaning:

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for obtaining the infrared spectrum of this compound using ATR-FTIR spectroscopy.

Key Vibrational Modes

This diagram illustrates the primary types of molecular vibrations expected for this compound that are detectable by infrared spectroscopy.

Conclusion

The infrared spectrum of this compound is predicted to be characterized primarily by strong C-H stretching and bending vibrations from its ethyl and methyl groups. Due to its symmetrical tetrasubstituted nature, the C=C stretching absorption is expected to be very weak or absent, a key distinguishing feature for spectral interpretation. The provided experimental protocol for ATR-FTIR offers a reliable and efficient method for obtaining a high-quality spectrum for this and similar liquid-phase compounds. While experimental data remains elusive in public databases, the theoretical framework and methodologies presented in this guide provide a solid foundation for researchers working with this molecule.

References

An In-depth Technical Guide to the Stereoisomers of 3,4-dimethylhex-3-ene

Introduction

Stereoisomerism is a critical concept in chemistry, particularly in the fields of materials science and drug development, where the spatial arrangement of atoms can dictate a molecule's physical properties and biological activity. 3,4-dimethylhex-3-ene, a symmetrical, tetrasubstituted alkene, serves as an excellent model for understanding geometric isomerism. This technical guide provides a comprehensive overview of the stereoisomers of 3,4-dimethylhex-3-ene, detailing their physical and spectroscopic properties, synthesis, separation, and reactivity, with a focus on the practical application of this knowledge in a laboratory setting.

Geometric Isomerism in 3,4-dimethylhex-3-ene

3,4-dimethylhex-3-ene (C₈H₁₆) exists as two geometric isomers, designated as (E) and (Z) according to the Cahn-Ingold-Prelog priority rules.[1] The isomerism arises from the restricted rotation around the C3-C4 double bond.

-

(Z)-3,4-dimethylhex-3-ene : In this isomer, the higher priority groups on each carbon of the double bond are on the same side (Zusammen). For 3,4-dimethylhex-3-ene, the ethyl groups are prioritized over the methyl groups. Therefore, the (Z)-isomer has the two ethyl groups on the same side of the double bond. It is also commonly referred to as cis-3,4-dimethylhex-3-ene.[2]

-

(E)-3,4-dimethylhex-3-ene : In this isomer, the higher priority groups are on opposite sides (Entgegen). The (E)-isomer has the two ethyl groups on opposite sides of the double bond and is also known as trans-3,4-dimethylhex-3-ene.[3]

It is important to note that 3,4-dimethylhex-3-ene itself is an achiral molecule as it possesses a plane of symmetry in both its (E) and (Z) configurations. Chirality is introduced upon reactions that create stereocenters at the C3 and C4 positions, as discussed in Section 6.0.

Physical and Spectroscopic Properties

The differentiation between the (E) and (Z) isomers is possible through the analysis of their distinct physical and spectroscopic properties. While many properties are similar, subtle differences, particularly in boiling points and spectroscopic signatures, allow for their identification and separation.

Physical Properties

The physical properties of the two isomers are summarized in the table below. The data indicates very similar boiling points and densities, which presents a challenge for separation by distillation but makes them ideal candidates for separation by gas chromatography.

| Property | (E)-3,4-dimethylhex-3-ene | This compound |

| Molecular Formula | C₈H₁₆ | C₈H₁₆ |

| Molecular Weight | 112.21 g/mol [3] | 112.22 g/mol [4] |

| CAS Number | 19550-88-0[3] | 19550-87-9[2] |

| Boiling Point | 122 °C (at 760 mmHg)[5] | 122 °C (at 760 mmHg) |

| Density | 0.729 g/cm³[5] | 0.729 g/cm³ |

| Refractive Index | 1.428[5] | 1.419 |

Table 1: Comparison of physical properties for (E) and this compound.

Spectroscopic Data

Spectroscopic methods are essential for the unambiguous identification of each isomer.

Mass Spectrometry (MS): Both isomers exhibit a molecular ion peak [M]⁺• at m/z = 112.[3][6] The fragmentation patterns are expected to be very similar, dominated by allylic cleavage. Key fragments would include ions resulting from the loss of methyl (m/z = 97) and ethyl (m/z = 83) radicals. While standard electron ionization (EI) mass spectra may not readily distinguish between the isomers, subtle differences in fragment ion intensities might be observable under carefully controlled conditions.

Infrared (IR) Spectroscopy: For tetrasubstituted alkenes, the C=C stretching vibration is often weak or absent in the IR spectrum due to the lack of a significant dipole moment change during the vibration. If observable, it would appear around 1670 cm⁻¹. The key diagnostic features would be in the C-H stretching and bending regions. The (E) isomer might show a weak band around 965 cm⁻¹ characteristic of a trans C-H wag, although this is less reliable for tetrasubstituted alkenes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific, experimentally verified ¹H and ¹³C NMR data for both isomers are not readily available in the literature, the expected spectra can be predicted based on their structures.

-

¹H NMR: Due to the symmetry of both molecules, the spectra would be relatively simple.

-

The ethyl groups (-CH₂CH₃) would produce a quartet for the methylene (B1212753) protons (CH₂) and a triplet for the methyl protons (CH₃).

-

The vinylic methyl groups (-C=C-CH₃) would appear as a singlet.

-

The key difference would be the chemical shifts. The steric compression in the (Z) isomer would likely cause the vinylic methyl protons to appear at a slightly different chemical shift compared to the (E) isomer.

-

-

¹³C NMR: The symmetry would result in only four unique carbon signals for each isomer.

-

C1: Ethyl -C H₃

-

C2: Ethyl -C H₂-

-

C3: Vinylic C =C

-

C4: Vinylic methyl -C H₃

-

The chemical shifts of the vinylic carbons (C3) and the vinylic methyl carbons (C4) are expected to differ between the (E) and (Z) isomers due to the steric environment (gamma-gauche effect), providing a clear method for differentiation. Typically, the allylic carbons in a Z-isomer are more shielded (lower ppm) than in the corresponding E-isomer.

-

Synthesis and Separation

The synthesis of 3,4-dimethylhex-3-ene often results in a mixture of (E) and (Z) isomers, necessitating effective separation protocols.

Synthesis via McMurry Coupling

A common and effective method for synthesizing symmetrical, sterically hindered alkenes like 3,4-dimethylhex-3-ene is the McMurry reaction. This reaction involves the reductive coupling of two ketone or aldehyde molecules using a low-valent titanium reagent. For this target molecule, the precursor is 2-butanone (B6335102).

Experimental Protocols

Protocol 4.2.1: Synthesis via McMurry Coupling of 2-Butanone This protocol outlines the reductive coupling of 2-butanone to form a mixture of (E)- and this compound.

-

Reagent Preparation: In a three-necked, flame-dried round-bottom flask equipped with a reflux condenser, mechanical stirrer, and an argon inlet, add zinc-copper couple (4 eq.). Cover the metal with dry tetrahydrofuran (B95107) (THF).

-

Formation of Low-Valent Titanium: Cool the flask to 0 °C in an ice bath. Slowly add titanium tetrachloride (TiCl₄, 2 eq.) dropwise to the stirred suspension. The solution should turn from yellow to black, indicating the formation of low-valent titanium species.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Add a solution of 2-butanone (1 eq.) in dry THF dropwise to the black suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by taking aliquots and analyzing via Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: After cooling to room temperature, quench the reaction by slowly adding 10% aqueous K₂CO₃ solution. Stir for 30 minutes, then filter the mixture through a pad of Celite to remove titanium oxides.

-

Extraction: Transfer the filtrate to a separatory funnel and extract with diethyl ether or pentane (B18724) (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product mixture.

Protocol 4.2.2: Isomer Separation by Gas Chromatography (GC) Due to their similar boiling points, separating the (E) and (Z) isomers requires a high-resolution technique like gas chromatography, typically using a polar stationary phase.

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or coupled to a Mass Spectrometer (MS).

-

Column Selection: A high-polarity capillary column is crucial for separating geometric isomers. A column such as a DB-WAXetr (polyethylene glycol phase) or equivalent is recommended (e.g., 60 m length, 0.25 mm ID, 0.25 µm film thickness).[7]

-

Sample Preparation: Dilute the crude product mixture from the synthesis step in a volatile solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 10-100 µg/mL.[7]

-

GC Conditions:

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).

-

Injector Temperature: 250 °C.

-

Detector Temperature: 250 °C (FID) or MS transfer line at 280 °C.

-

Oven Temperature Program: An optimized temperature gradient is essential. A suggested program is:

-

Initial temperature: 40 °C, hold for 5 minutes.

-

Ramp: Increase at 2-5 °C/min to 150 °C.

-

Hold at 150 °C for 5-10 minutes.

-

-

-

Analysis: The isomers will elute at different retention times. Typically, the more linear (E)-isomer elutes slightly before the more compact (Z)-isomer on polar columns, but this can vary. Identification should be confirmed by GC-MS analysis of the separated peaks. For preparative GC, the same principles apply on a larger scale column to collect the separated fractions.

Reactivity and Introduction of Chirality

While 3,4-dimethylhex-3-ene isomers are achiral, they are useful precursors for the synthesis of chiral molecules. A key reaction is catalytic hydrogenation, which reduces the double bond to a single bond, forming 3,4-dimethylhexane. This reaction creates two chiral centers at C3 and C4.

The stereochemical outcome of the hydrogenation depends on the starting alkene isomer:

-

Hydrogenation of (E)-3,4-dimethylhex-3-ene: Syn-addition of hydrogen (e.g., using H₂/Pd-C) to the planar (E)-isomer can occur from either face of the double bond with equal probability. This leads to the formation of a racemic mixture of (3R,4S)- and (3S,4R)-3,4-dimethylhexane, which is a meso compound due to an internal plane of symmetry.

-

Hydrogenation of this compound: Syn-addition of hydrogen to the (Z)-isomer produces a racemic mixture of (3R,4R)- and (3S,4S)-3,4-dimethylhexane, which are a pair of enantiomers.

This difference in product stereochemistry is a powerful demonstration of stereospecific reactions and is a critical consideration in synthetic design.

Conclusion

The (E) and (Z) stereoisomers of 3,4-dimethylhex-3-ene provide a clear and practical example of geometric isomerism in tetrasubstituted alkenes. While their physical properties are nearly identical, they can be effectively separated and identified using high-resolution gas chromatography and distinguished by spectroscopic analysis. The synthesis of these isomers via methods like the McMurry coupling and their subsequent stereospecific reactions, such as hydrogenation, are fundamental concepts for professionals in chemical synthesis and drug development. A thorough understanding of these principles is essential for controlling molecular architecture and achieving desired chemical and biological outcomes.

References

- 1. (3Z)-3,4-Dimethyl-3-hexene | C8H16 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 2. 3-Hexene, 3,4-dimethyl-, (Z)- [webbook.nist.gov]

- 3. (E)-3,4-Dimethylhex-3-ene | C8H16 | CID 3034312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [stenutz.eu]

- 5. lookchem.com [lookchem.com]

- 6. This compound | C8H16 | CID 3034311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - 3-hexene, 3,4-dimethyl- (C8H16) [pubchemlite.lcsb.uni.lu]

The Genesis of a Z-Alkene: A Technical History of (Z)-3,4-Dimethylhex-3-ene Synthesis

For researchers, scientists, and professionals in drug development, understanding the stereoselective synthesis of complex molecules is paramount. This in-depth guide delves into the discovery and historical development of synthetic routes to (Z)-3,4-Dimethylhex-3-ene, a tetrasubstituted alkene whose geometry presents a unique synthetic challenge.

This compound, also known as cis-3,4-Dimethyl-3-hexene, is a hydrocarbon featuring a carbon-carbon double bond at the third position of a hexane (B92381) chain, with two methyl groups on the same side (Z configuration) of the double bond. The synthesis of such sterically hindered, tetrasubstituted Z-alkenes has been a longstanding area of interest in organic chemistry due to the inherent thermodynamic preference for the more stable E (trans) isomer. This guide will explore a key historical method for its preparation and provide a detailed experimental protocol.

Early Synthetic Approaches: A Focus on Stereocontrol

While the precise first synthesis of this compound is not definitively documented in readily available literature, a significant and well-documented method was reported in 1980 by Reeve, Wilkins, and Kuroda in the Journal of Organic Chemistry. Their approach centered on the reduction of an alkyne precursor, a common strategy for accessing alkenes with defined stereochemistry. The choice of reducing agent and reaction conditions is critical in directing the outcome towards the desired Z-isomer.

Another classical approach to the synthesis of 3,4-dimethylhex-3-ene involves the acid-catalyzed dehydration of 3,4-dimethyl-3-hexanol. However, this method typically yields a mixture of geometric isomers, with the more thermodynamically stable (E)-3,4-dimethylhex-3-ene being the major product due to reduced steric hindrance. Achieving a high yield of the Z-isomer via this route is challenging and generally not the preferred method for stereoselective synthesis.

Key Historical Synthesis: Reduction of 3,4-Dimethyl-3-hexyne

The work by Reeve, Wilkins, and Kuroda provides a foundational method for the preparation of this compound. Their strategy relies on the stereoselective reduction of the corresponding alkyne, 3,4-dimethyl-3-hexyne. This transformation is a cornerstone of alkene synthesis, where the choice of catalyst is paramount in determining the geometry of the resulting double bond.

Experimental Protocol: Reduction of a Substituted Butadiene

While the full text of the 1980 paper by Reeve, Wilkins, and Kuroda focuses on the reduction of alkyl-substituted butadienes, the principles can be extended to the reduction of alkynes. A representative procedure for the synthesis of a mixture containing this compound is described.

Reaction: Reduction of (E)-3-methyl-4-methylene-2-hexene

Reagents:

-

(E)-3-methyl-4-methylene-2-hexene

-

Sodium metal

-

Liquid ammonia (B1221849)

-

Diethyl ether

Procedure:

-

A solution of the starting alkene in diethyl ether is added to a flask containing liquid ammonia at -78 °C.

-

Small pieces of sodium metal are added portion-wise to the stirred solution until a persistent blue color is observed, indicating the presence of solvated electrons.

-

The reaction is stirred for a specific duration (e.g., 1.25 hours).

-

The reaction is quenched by the addition of a proton source, such as ammonium (B1175870) chloride.

-

After evaporation of the ammonia, the residue is partitioned between water and an organic solvent.

-

The organic layer is dried and concentrated to yield a mixture of products.

-

The product mixture is then analyzed and separated by chromatographic methods.

Quantitative Data

The reduction of (E)-3-methyl-4-methylene-2-hexene as described by Reeve, Wilkins, and Kuroda yielded a mixture of isomeric products. The distribution of these products highlights the challenges in achieving perfect stereoselectivity.

| Product | Yield (%) |

| (E)-3,4-Dimethylhex-3-ene | 82% |

| This compound | 14% |

| 3,4-Dimethyl-2-hexene | 4% |

Table 1: Product distribution from the reduction of (E)-3-methyl-4-methylene-2-hexene with sodium in liquid ammonia.[1]

This data clearly indicates that while the reaction produces the target Z-isomer, the major product is the more stable E-isomer. This underscores the thermodynamic driving force that often complicates the synthesis of Z-tetrasubstituted alkenes.

Modern Perspectives on Z-Alkene Synthesis

Since these early reports, the field of organic synthesis has seen significant advancements in the stereoselective preparation of Z-alkenes. Modern methods often employ sophisticated catalysts and reaction conditions to overcome the thermodynamic preference for the E-isomer. These include:

-

Catalytic Hydrogenation: The use of specific catalysts, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline), for the syn-hydrogenation of alkynes is a classic and effective method for producing Z-alkenes.

-

Hydroboration-Protonolysis: The hydroboration of alkynes followed by protonolysis of the resulting vinylborane (B8500763) is another powerful technique for the stereospecific synthesis of Z-alkenes.

-

Olefin Metathesis: Advances in catalyst design for olefin metathesis have provided new avenues for the synthesis of complex alkenes with high stereocontrol.

Synthesis Workflow and Logic

The general logic for the historical synthesis of this compound via alkyne reduction can be visualized as a straightforward pathway.

Caption: A simplified workflow for the synthesis of this compound.

Conclusion

The journey to synthesize this compound reflects the broader evolution of stereoselective synthesis. While early methods, such as the one described by Reeve, Wilkins, and Kuroda, provided access to this challenging molecule, they often contended with mixtures of isomers. The continued development of new catalytic systems and synthetic methodologies has greatly enhanced the ability of chemists to control the geometry of tetrasubstituted alkenes, a critical capability in the design and synthesis of new therapeutic agents and advanced materials. This historical perspective provides a valuable context for appreciating the sophisticated tools available to the modern synthetic chemist.

References

A Comprehensive Technical Review of (Z)-3,4-Dimethylhex-3-ene

For Researchers, Scientists, and Drug Development Professionals

Introduction